molecular formula C17H18N2O4 B5136763 N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5136763
M. Wt: 314.34 g/mol
InChI Key: IGLPIUITEGVXAE-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the reaction of 4-nitroaniline with 2-(2,4,6-trimethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Reduction: The major product would be N-(4-aminophenyl)-2-(2,4,6-trimethylphenoxy)acetamide.

    Substitution: Depending on the nucleophile used, various substituted acetamides can be formed.

Scientific Research Applications

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-phenoxyacetamide
  • N-(4-nitrophenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide

Uniqueness

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is unique due to the presence of three methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The trimethyl substitution can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-8-12(2)17(13(3)9-11)23-10-16(20)18-14-4-6-15(7-5-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLPIUITEGVXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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